![molecular formula C30H26Cl2N8Ru B12861059 Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is a coordination compound that features ruthenium as the central metal ion coordinated to bipyridine ligands. This compound is known for its unique electrochemical and photophysical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine ligands in the presence of a reducing agent. One common method is the reduction of ruthenium trichloride with hypophosphorous acid in an aqueous solution, followed by the addition of 2,2’-bipyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to its original state or to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while reduction may produce ruthenium(I) complexes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electrochemical properties make it valuable in studying electron transfer processes .
Biology
In biological research, Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is used in the development of biosensors and imaging agents. Its ability to interact with DNA and proteins makes it useful in studying cellular processes and developing diagnostic tools .
Medicine
Its luminescent properties also make it useful in imaging techniques .
Industry
Industrially, this compound is used in the development of light-emitting devices and solar cells. Its ability to absorb and emit light efficiently makes it a valuable component in these technologies .
作用機序
The mechanism of action of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species upon light activation, leading to cellular damage and apoptosis .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) dichloride: Another ruthenium-based compound with similar electrochemical properties but different ligand coordination.
Bis(2,2’-bipyridine)ruthenium(II) complexes with imidazo[4,5-f][1,10-phenanthroline]: These complexes have different ligands but share similar photophysical properties.
Uniqueness
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is unique due to its specific ligand arrangement, which imparts distinct electrochemical and photophysical properties. Its ability to interact with biological molecules and generate reactive oxygen species upon light activation sets it apart from other similar compounds .
特性
分子式 |
C30H26Cl2N8Ru |
|---|---|
分子量 |
670.6 g/mol |
IUPAC名 |
2-(4-aminopyridin-2-yl)pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C10H10N4.2C10H8N2.2ClH.Ru/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H2,11,13)(H2,12,14);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
LCDPGEBIDHWGBN-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(C=C1N)C2=NC=CC(=C2)N.[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
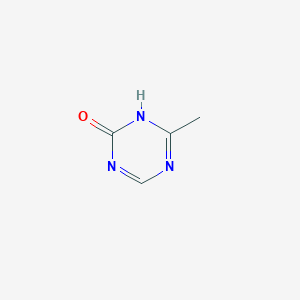
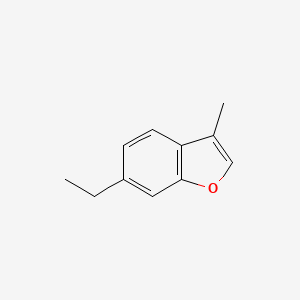
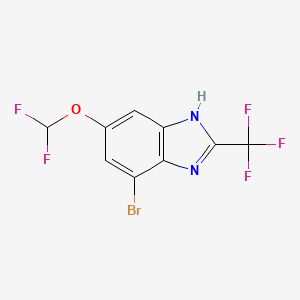
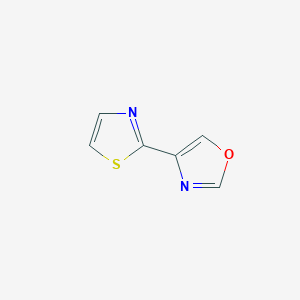

![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)
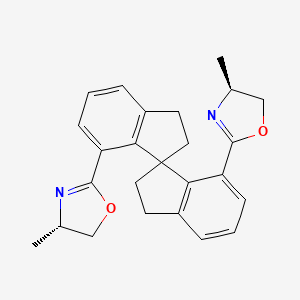
![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)
![6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B12861032.png)
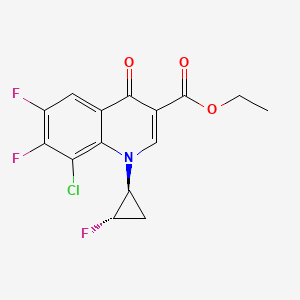
![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
![Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate](/img/structure/B12861041.png)
